molecular formula C21H20ClN3O4S2 B2381603 N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942000-78-4

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2381603
CAS RN: 942000-78-4
M. Wt: 477.98
InChI Key: LNXYKJZOTOOZHB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Metabolism Studies

A significant application area for compounds structurally similar to N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is in understanding the metabolism of certain herbicides. For instance, studies have shown that certain chloroacetamide herbicides undergo complex metabolic activation pathways leading to potentially carcinogenic compounds. These pathways involve intermediates structurally related to the chemical , highlighting its relevance in toxicological research and herbicide safety evaluations (Coleman et al., 2000).

Crystal Structure Analysis

Research into the crystal structures of compounds with similar functional groups and backbone structures, like (oxothiazolidin-2-ylidene)acetamides, is an area of interest. These studies are fundamental in understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals (Galushchinskiy et al., 2017).

Optoelectronic Properties

Research has also been conducted on thiazole-based compounds for their optoelectronic properties. These studies are crucial for the development of new materials with potential applications in electronics and photonics (Camurlu & Guven, 2015).

Antitumor Activity

Another significant area of research involves exploring the antitumor activities of benzothiazole derivatives bearing different heterocyclic rings. These studies are critical for the development of new therapeutic agents in cancer treatment (Yurttaş et al., 2015).

Anti-inflammatory Activity

Compounds structurally similar to the one have been synthesized and assessed for their anti-inflammatory activities. This research is vital in drug discovery, particularly in finding new treatments for inflammatory diseases (Sunder & Maleraju, 2013).

Adenosine Receptor Antagonism

The synthesis and evaluation of compounds with methoxyphenyl and thiazole moieties as selective antagonists for human adenosine A3 receptors have been studied. These findings are relevant in the development of drugs targeting adenosine receptors (Jung et al., 2004).

Synthesis and Reactivity

Research on the synthesis and chemical reactivity of compounds containing the 4-methoxyphenyl group, similar to the one , is crucial for developing new pharmaceuticals and other chemical products (Farouk et al., 2021).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-28-16-6-3-13(4-7-16)23-20(27)12-31-21-25-15(11-30-21)10-19(26)24-14-5-8-18(29-2)17(22)9-14/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXYKJZOTOOZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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